molecular formula C17H18F2N4O B2583377 1-Tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide CAS No. 1385284-86-5

1-Tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide

Cat. No.: B2583377
CAS No.: 1385284-86-5
M. Wt: 332.355
InChI Key: MIZYDGSDPKFGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a pyrazole core substituted at position 3 with a 2,4-difluorophenyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further modified with a methyl group and a cyanomethyl substituent, while the tert-butyl group at position 1 contributes steric bulk.

Properties

IUPAC Name

1-tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-17(2,3)23-10-13(16(24)22(4)8-7-20)15(21-23)12-6-5-11(18)9-14(12)19/h5-6,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZYDGSDPKFGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazole vs. Pyridazine: The target compound’s pyrazole core differs from pyridazine-based analogs like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide ().

Substituent Analysis

Fluorinated Aromatic Groups
  • 2,4-Difluorophenyl :
    Present in the target compound and 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ols (). Fluorination enhances lipophilicity and resistance to oxidative metabolism, a trait critical for agrochemicals and CNS-targeting pharmaceuticals .
Carboxamide Modifications
  • N-Methyl and N-Cyanomethyl: The dual substitution on the carboxamide nitrogen distinguishes the target compound from simpler analogs like 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide ().
Steric Bulking Groups
  • Tert-Butyl: The tert-butyl group at position 1 is shared with pyridazine derivatives in . This substituent likely reduces rotational freedom and enhances target selectivity by sterically hindering non-specific interactions .

Comparative Data Table

Feature Target Compound Compound Pyridazine Derivative
Core Structure Pyrazole-4-carboxamide Propan-2-ol with tetrazole Pyridazine-5-carboxamide
Fluorinated Group 2,4-Difluorophenyl 2,4-Difluorophenyl 2,3-Difluoro-4-(morpholinylethoxy)phenyl
Carboxamide Substituents N-Methyl, N-cyanomethyl Tetrazole N-[4-(Trifluoromethyl)phenyl]
Steric Group Tert-butyl - Tert-butyl
Potential Use Agrochemical/Pharmaceutical Antifungal/Pesticidal Enzyme inhibition (e.g., kinase targets)

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